

Mthfd2-IN-1: A Technical Guide to Target Engagement and Binding Affinity

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Compound of Interest		
Compound Name:	Mthfd2-IN-1	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement and binding affinity of **Mthfd2-IN-1**, a potent inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). This document is intended for researchers, scientists, and drug development professionals working on the discovery and development of novel cancer therapeutics targeting one-carbon metabolism.

MTHFD2 is a mitochondrial enzyme that is overexpressed in a wide range of cancers and plays a crucial role in providing one-carbon units for the synthesis of nucleotides and other essential biomolecules required for rapid cell proliferation.[1][2] Its limited expression in normal adult tissues makes it an attractive target for cancer therapy. **Mthfd2-IN-1**, also identified in scientific literature as compound 12, belongs to a class of tricyclic coumarin-derived inhibitors of MTHFD2.[1][3] While detailed characterization of **Mthfd2-IN-1** is ongoing, this guide consolidates available data on its binding affinity and provides detailed protocols for key experimental procedures to assess target engagement.

Quantitative Data Summary

The following tables summarize the available quantitative data for a key compound within the same chemical series as **Mthfd2-IN-1**, providing insights into its potency and selectivity.

Table 1: Biochemical Binding Affinity of Tricyclic Coumarin MTHFD2 Inhibitor (DS44960156)

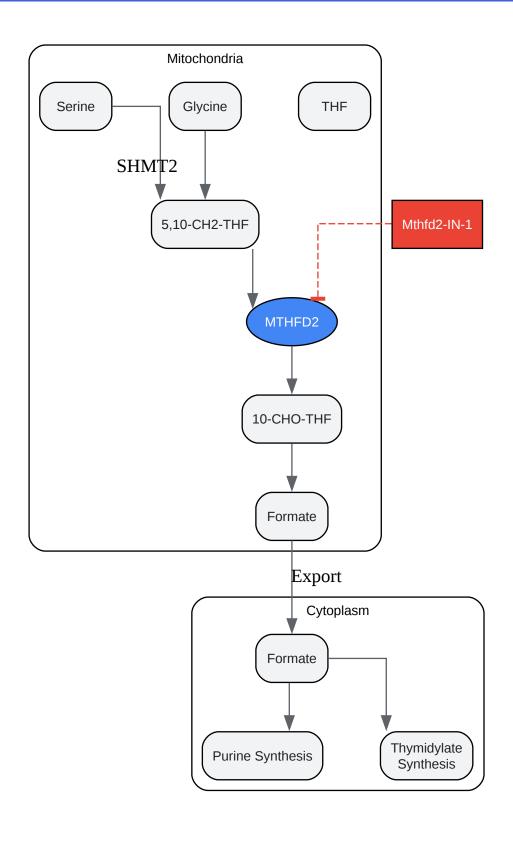


Compound	Target	IC50 (μM)	Selectivity (MTHFD1/MTH FD2)	Reference
DS44960156	MTHFD2	1.6	>18-fold	[4]
DS44960156	MTHFD1	>30	[4]	

Signaling Pathway and Mechanism of Action

MTHFD2 is a key enzyme in the mitochondrial one-carbon metabolic pathway. It catalyzes the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a crucial step in the production of formate, which is then exported to the cytoplasm to participate in the de novo synthesis of purines and thymidylate. Inhibition of MTHFD2 disrupts this pathway, leading to a depletion of essential building blocks for DNA replication and cell proliferation, ultimately inducing cancer cell death.





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Caption: MTHFD2 signaling pathway and point of inhibition.



Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of MTHFD2 inhibitors.

Biochemical MTHFD2 Dehydrogenase Assay

This assay measures the ability of a compound to inhibit the dehydrogenase activity of MTHFD2.

Materials:

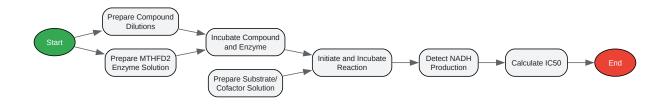
- Recombinant human MTHFD2 enzyme
- Assay buffer: 100 mM Tris-HCl (pH 8.0), 200 mM KCl, 10 mM MgCl2, 0.01% Tween-20
- Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)
- Cofactor: NAD+
- Detection reagent (e.g., NAD(P)H-Glo™ Detection Reagent)
- Test compound (Mthfd2-IN-1)
- 384-well assay plates

Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- Add 1 μ L of the compound solution to the assay plate wells.
- Prepare an enzyme solution by diluting recombinant MTHFD2 in assay buffer.
- Add 10 μL of the enzyme solution to each well.
- Incubate the plate at room temperature for 15 minutes.
- Prepare a substrate/cofactor solution containing CH2-THF and NAD+ in assay buffer.



- Initiate the reaction by adding 10 μL of the substrate/cofactor solution to each well.
- Incubate the reaction at room temperature for 60 minutes.
- Stop the reaction and measure the amount of NADH produced using a suitable detection reagent according to the manufacturer's instructions.
- Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.



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Caption: Workflow for the MTHFD2 biochemical dehydrogenase assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

Materials:

- Cancer cell line expressing MTHFD2
- Cell culture medium and supplements
- Test compound (Mthfd2-IN-1)
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)



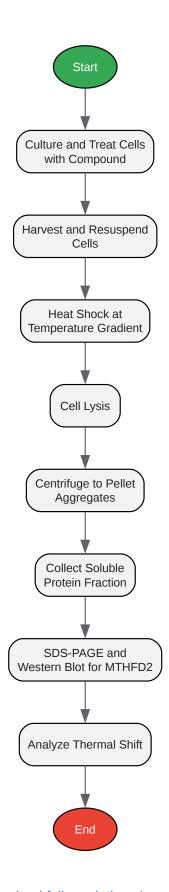
- PCR tubes or 96-well PCR plate
- Thermal cycler
- Centrifuge
- SDS-PAGE and Western blot reagents
- Anti-MTHFD2 antibody
- Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

Procedure:

- Culture cells to 70-80% confluency.
- Treat cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
- Harvest cells by trypsinization, wash with PBS, and resuspend in PBS.
- Aliquot the cell suspension into PCR tubes or a PCR plate.
- Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
- Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
- Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
- Collect the supernatants containing the soluble protein fraction.
- Analyze the amount of soluble MTHFD2 in each sample by SDS-PAGE and Western blotting using an anti-MTHFD2 antibody.
- Use a loading control antibody to normalize for protein loading.
- Quantify the band intensities and plot the fraction of soluble MTHFD2 as a function of temperature for both compound-treated and vehicle-treated samples to determine the



thermal shift.



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Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Drug Affinity Responsive Target Stability (DARTS) Assay

The DARTS assay identifies protein targets of small molecules by exploiting the principle that ligand binding can protect a protein from proteolysis.

Materials:

- Cancer cell line expressing MTHFD2
- Cell culture medium and supplements
- Test compound (Mthfd2-IN-1)
- Lysis buffer (e.g., M-PER buffer with protease inhibitors)
- Protease (e.g., Pronase or thermolysin)
- SDS-PAGE and Western blot reagents
- Anti-MTHFD2 antibody
- Loading control antibody

Procedure:

- Culture and harvest cells as described for the CETSA protocol.
- · Lyse the cells in a suitable lysis buffer.
- Determine the protein concentration of the lysate.
- Aliquot the cell lysate into equal volumes.
- Treat the lysate aliquots with the test compound or vehicle (DMSO) and incubate at room temperature for 1 hour.

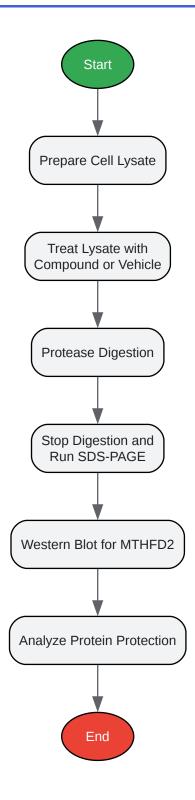






- Add varying concentrations of a protease to each aliquot and incubate at room temperature for a defined period (e.g., 30 minutes).
- Stop the digestion by adding SDS-PAGE sample buffer and heating the samples.
- Analyze the samples by SDS-PAGE and Western blotting using an anti-MTHFD2 antibody.
- A protected MTHFD2 band in the presence of the compound compared to the vehicle control at a given protease concentration indicates target engagement.





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Caption: Experimental workflow for the DARTS assay.

This guide provides a foundational understanding of the target engagement and binding affinity of **Mthfd2-IN-1** and related compounds. The detailed experimental protocols are intended to



enable researchers to further investigate the therapeutic potential of targeting MTHFD2 in cancer. As more data on **Mthfd2-IN-1** becomes available, this document will be updated to reflect the latest findings.

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